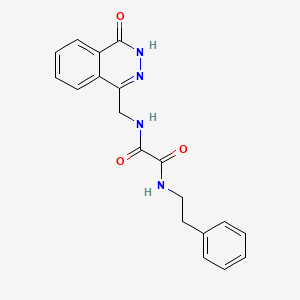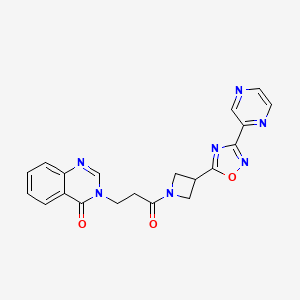![molecular formula C22H19N5O2 B2496685 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879476-01-4](/img/new.no-structure.jpg)
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that belongs to the imidazopurine family This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system
Vorbereitungsmethoden
The synthesis of 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps, typically starting with the preparation of the imidazole and purine precursors. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product. For example, the reaction of an aldehyde, an amine, and a nitrile can lead to the formation of the imidazole ring.
Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water. For instance, the condensation of an amine with a carbonyl compound can form the imidazole ring.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule. For example, the cyclization of a nitrile with an amine can form the imidazole ring.
Tandem Reactions: These reactions involve multiple steps that occur in sequence without the need for isolation of intermediates. For instance, the reaction of an aldehyde with an amine followed by cyclization can form the imidazole ring.
Industrial production methods often involve the optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, such as transition metals, to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
1-Methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, such as chlorine and bromine, and nucleophiles, such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of a ketone or an aldehyde, while reduction can lead to the formation of an alcohol or an amine.
Wissenschaftliche Forschungsanwendungen
1-Methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential applications as a probe for studying biological processes. It can also be used as a starting material for the synthesis of biologically active molecules.
Medicine: The compound has potential applications as a drug candidate for the treatment of various diseases. It can also be used as a lead compound for the development of new drugs.
Industry: The compound has potential applications in the development of new materials, such as polymers and catalysts. It can also be used as a starting material for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, the compound can inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction. The specific molecular targets and pathways involved depend on the particular application of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms in the ring system.
Imidazo[1,2-c]quinazolines: These compounds also have a similar fused ring structure but differ in the position of the nitrogen atoms and the presence of additional ring systems.
Benzimidazoles: These compounds have a similar imidazole ring but differ in the presence of a benzene ring fused to the imidazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of various functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
879476-01-4 |
|---|---|
Molekularformel |
C22H19N5O2 |
Molekulargewicht |
385.427 |
IUPAC-Name |
4-methyl-7-phenyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19N5O2/c1-25-19-18(20(28)24-22(25)29)27-14-17(16-10-6-3-7-11-16)26(21(27)23-19)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,24,28,29) |
InChI-Schlüssel |
SFRJQJXIXVZZCN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)


![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)


![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)





